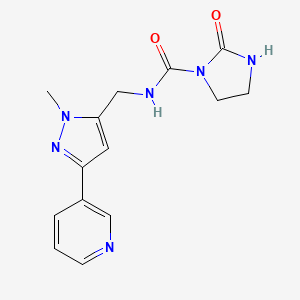

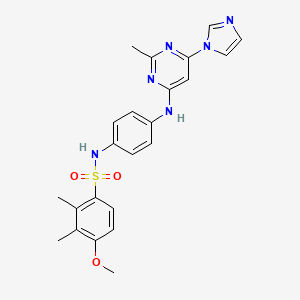

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, an amine group, a phenyl group, a methoxy group, and a sulfonamide group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can give 4-(1H-imidazol-1-yl) benzaldehyde . This compound can then be further reacted with substituted acetophenones to yield corresponding chalcones .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the amine group could participate in acid-base reactions, while the imidazole and pyrimidine rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring would likely make the compound soluble in polar solvents .科学的研究の応用

Synthesis and Chemical Properties

Two-Step Regioselective Synthesis : A study described a two-step regioselective synthesis process that leads to the formation of imidazo[1,2-a]pyrimidin-3-ylsulfonamides, starting from 2-aminopyrimidines. This process involves nucleophilic addition and cyclization, highlighting the compound's relevance in creating annulated heterocyclic derivatives, which are crucial for developing new chemical entities (Rozentsveig et al., 2014).

Pharmaceutical Applications

Antinociceptive Pharmacology : Research into nonpeptidic bradykinin B1 receptor antagonists includes the synthesis and evaluation of compounds with structural similarities to the given compound, demonstrating significant antinociceptive actions. These findings are pertinent to the development of new therapeutic agents for pain management, showing the compound's utility in medicinal chemistry (Porreca et al., 2006).

Photodynamic Therapy Applications

Zinc Phthalocyanine Substitutes : A notable application in photodynamic therapy for cancer treatment involves the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, crucial for the efficacy of Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

Inhibitors of Human Rhinovirus

Antiviral Activity : The compound's framework serves as a foundation for the design of inhibitors targeting human rhinoviruses, demonstrating its versatility in antiviral drug development. The synthesis and evaluation of 2-amino-3-substituted imidazo[1,2-a]pyridines, related to the given compound, highlight its role in creating effective antirhinovirus agents (Hamdouchi et al., 1999).

Antimicrobial Activity

Synthesis and Antimicrobial Evaluation : The compound's structural motif is integral to synthesizing new molecules with potential antimicrobial activities. Research into novel 2-thioxanthine and dipyrimidopyridine derivatives, utilizing similar sulfonyl and imidazole groups, underscores the importance of such compounds in developing new antimicrobials (El-Kalyoubi et al., 2015).

将来の方向性

作用機序

Target of Action

Similar compounds with an imidazole ring have been known to interact with various targets, such as nitric oxide synthase .

Mode of Action

Compounds containing an imidazole ring are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target molecules.

Biochemical Pathways

Imidazole-containing compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3S/c1-15-16(2)21(10-9-20(15)32-4)33(30,31)28-19-7-5-18(6-8-19)27-22-13-23(26-17(3)25-22)29-12-11-24-14-29/h5-14,28H,1-4H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNQVEDGSBXZAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2966200.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2966203.png)

![N-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2966209.png)

![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)

![2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2966214.png)

![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)